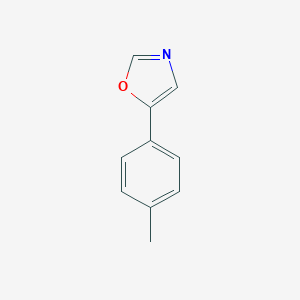

5-(4-Methylphenyl)-1,3-oxazole

Description

Significance of Oxazole (B20620) Core Structures in Scientific Disciplines

The foundational oxazole ring is a key structural motif that confers a wide range of properties and functionalities, making it a focal point in several scientific fields. tandfonline.comresearchgate.net

The oxazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with various enzymes and receptors through diverse non-covalent bonds. tandfonline.comnih.gov This has led to the development of numerous oxazole-containing compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. bohrium.comirjmets.comresearchgate.net The structural versatility of the oxazole ring allows for its incorporation into complex drug designs, often enhancing the pharmacokinetic properties of the resulting molecules. irjmets.comresearchgate.net For instance, some oxazole derivatives have been investigated for their potential as anticancer agents by targeting specific cellular pathways. benthamdirect.comnih.gov

In the realm of synthetic chemistry, oxazoles are highly valued as versatile building blocks for the construction of more complex molecules. irjmets.comnumberanalytics.com Their unique reactivity allows them to participate in a variety of chemical transformations, including cycloaddition reactions like the Diels-Alder reaction, which provides a pathway to pyridines. wikipedia.org The oxazole ring can also undergo electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups. numberanalytics.com This adaptability makes oxazoles crucial intermediates in the synthesis of natural products and other heterocyclic systems. researchgate.nete-bookshelf.de

The applications of oxazole-based compounds extend into material science, where their unique electronic and photophysical properties are harnessed. irjmets.comnumberanalytics.com Oxazole derivatives have been explored for their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and other advanced materials. irjmets.comnumberanalytics.com Their inherent stability and tunable electronic characteristics make them attractive candidates for creating novel materials with specific optical and electronic functionalities. irjmets.com Furthermore, some oxazole derivatives have been investigated as corrosion inhibitors for metals in acidic environments. koreascience.kr

Historical Context of Oxazole Synthesis and Derivatization

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. numberanalytics.comijpsonline.com The first synthesis of an oxazole derivative, 2-methyl oxazole, was accomplished in 1876, with the parent compound, oxazole, being prepared in 1947. tandfonline.comderpharmachemica.com The chemistry of oxazoles gained significant prominence during World War II in connection with the structural elucidation of penicillin. tandfonline.comderpharmachemica.com

Several classical methods for synthesizing the oxazole ring have been established, including:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones and was described in 1909 and 1910. ijpsonline.comijpsonline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis utilizes cyanohydrins and aldehydes to produce 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com

Van Leusen Oxazole Synthesis: Developed in 1972, this reaction employs tosylmethyl isocyanide (TosMIC) and aldehydes to form 5-substituted oxazoles, offering a milder and more versatile approach. ijpsonline.commdpi.com

Over the years, these foundational methods have been refined, and new, more efficient synthetic strategies, including metal-catalyzed reactions and green chemistry approaches, have been developed. irjmets.com

Overview of Research Trajectories for 5-(4-Methylphenyl)-1,3-oxazole and its Derivatives

Research involving this compound and its derivatives has explored various potential applications, primarily in the field of medicinal chemistry. The presence of the 4-methylphenyl (p-tolyl) group can influence the biological activity and physical properties of the oxazole core.

Studies have investigated derivatives of this compound for a range of biological activities. For instance, certain oxazole derivatives containing a methylphenyl group have been synthesized and evaluated for their potential as:

Antimicrobial and Antitumor Agents: Preliminary research on similar structures, such as 2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole, suggests potential antimicrobial and antitumor activities. smolecule.com

Enzyme Inhibitors: The core structure is being explored for its capacity to inhibit specific enzymes involved in various metabolic pathways. smolecule.com

PPAR Agonists: A study on novel 1,3-dioxane (B1201747) carboxylic acid derivatives incorporating a 5-methyl-2-(4-methylphenyl)-oxazole moiety identified a lead compound with potent hypoglycemic and hypolipidemic effects, acting as a PPAR alpha/gamma dual agonist. nih.gov

Antiviral Agents: Substituted 1,3-oxazole derivatives, including those with a 4-methylphenyl group, have been synthesized and tested for their in vitro activity against the human papillomavirus (HPV). thieme-connect.com

The research indicates that the 5-(4-methylphenyl) substituent is a key feature in the design of new oxazole-based compounds with specific therapeutic targets. The table below summarizes some research findings on derivatives of this compound.

| Derivative | Research Area | Key Findings |

| 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid | PPAR alpha/gamma dual agonists | Exhibited potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models. nih.gov |

| 5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | Antiviral (Anti-HPV) | Investigated as part of a series of novel 1,3-oxazole derivatives for in vitro activity against human papillomavirus. thieme-connect.com |

| 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | Antimicrobial and Antitumor | Preliminary studies suggest potential biological activity in these areas. smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372297 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143659-19-2 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-(4-Methylphenyl)-1,3-oxazole

The synthesis of the this compound scaffold is achieved through several established routes, including classical multistep procedures and more recent advances in metal-catalyzed reactions. These methods provide versatile pathways for constructing the core oxazole (B20620) ring with the desired substitution pattern.

Multistep Synthesis Approaches

Multistep syntheses are foundational to the creation of this compound, often beginning with simple, commercially available starting materials. These routes typically involve the sequential formation of key intermediates that ultimately cyclize to form the desired heterocyclic product.

A well-established route involves the use of glycine (B1666218) and benzoyl chloride derivatives to construct the oxazole ring. This method, a variation of the Erlenmeyer-Plöchl reaction, begins with the N-acylation of glycine. vulcanchem.comgrafiati.com For instance, glycine can be reacted with p-methyl benzoyl chloride to produce p-methyl benzoyl glycine (a hippuric acid derivative). grafiati.com Alternatively, hippuric acid itself, formed from the reaction of glycine and benzoyl chloride in an alkaline medium, serves as a common precursor. vulcanchem.comjru.edu.in

This N-acyl amino acid intermediate is then condensed with an appropriate aldehyde, in this case, 4-methylbenzaldehyde (B123495). The condensation is typically followed by a cyclodehydration step, often facilitated by reagents like acetic anhydride (B1165640), to form an azlactone intermediate. grafiati.comjru.edu.in This intermediate is then further transformed to yield the target oxazole. A common cyclizing agent used for the reaction between hippuric acid and 4-methylbenzaldehyde is polyphosphoric acid (PPA), with reactions achieving moderate yields of 60–75%. vulcanchem.com

Table 1: Key Reagents in Glycine-Based Synthesis

| Starting Material | Acylating Agent | Aldehyde | Cyclizing/Condensing Agent | Intermediate |

|---|---|---|---|---|

| Glycine | p-Methyl Benzoyl Chloride | - | - | p-Methyl Benzoyl Glycine |

| Glycine | Benzoyl Chloride | 4-Methylbenzaldehyde | Polyphosphoric Acid (PPA) | Hippuric Acid |

Azlactones, or 5(4H)-oxazolones, are crucial intermediates in several synthetic pathways to 5-substituted oxazoles. researchgate.net The most common method for their formation is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde (e.g., 4-methylbenzaldehyde) in the presence of acetic anhydride and sodium acetate. researchgate.netresearchgate.net This process yields a 4-arylideno-5(4H)-1,3-oxazolone. researchgate.net

These unsaturated azlactones are versatile precursors. researchgate.net The transformation of the azlactone intermediate into the final 1,3-oxazole product can be achieved through various cyclization mechanisms. One prominent method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. mdpi.com The α-acylamino ketone can be prepared via the Friedel-Crafts acylation of an aromatic hydrocarbon with an N-acyl-α-amino acid chloride or its corresponding azlactone. mdpi.comrevistadechimie.ro Subsequent treatment with dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid induces cyclization to the 1,3-oxazole ring. mdpi.comrevistadechimie.ro

Copper-Catalyzed Synthesis of Oxazole Derivatives

Copper catalysis offers efficient and mild alternatives for synthesizing oxazole derivatives. ijpsonline.comorganic-chemistry.org These methods often provide high yields and good functional group tolerance. One approach involves the copper(II) triflate [Cu(OTf)₂]-catalyzed coupling of substituted α-diazoketones with amides. ijpsonline.comorganic-chemistry.org

Another significant copper-catalyzed route is the intramolecular oxidative cyclization of enamide precursors. organic-chemistry.org For example, 2-phenyl-4,5-substituted oxazoles can be prepared via a two-step synthesis where the key step is a copper-catalyzed ring-opening of a 4-bis(methylthio)methylene-2-phenyloxazole-5-one template to give an N-benzoyl-β,β-bis(methylthio)enamide, which is then cyclized. ijpsonline.comresearchgate.net More directly, copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization can produce 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

A specific procedure for synthesizing a related compound, 2-(4-methylphenyl)-4-phenyl-1,3-oxazole, has been reported using copper(II) acetylacetonate (B107027) [Cu(acac)₂] as the catalyst in a reaction between p-methylbenzamide and an iodonium-phosphonium hybrid ylide. thieme-connect.com This highlights the utility of copper catalysts in forming the oxazole ring through cascade reactions. thieme-connect.com

Table 2: Examples of Copper-Catalyzed Oxazole Synthesis

| Catalyst | Starting Materials | Method | Product Type |

|---|---|---|---|

| Cu(OTf)₂ | α-Diazoketones, Amides | Coupling | 2,4-Disubstituted Oxazoles ijpsonline.com |

| Copper Catalyst | Oxazole-5-one template | Ring opening/Cyclization | 2-Phenyl-4,5-substituted Oxazoles ijpsonline.com |

| Cu(II) Catalyst | Enamides | Oxidative Cyclization (C-H functionalization) | 2,5-Disubstituted Oxazoles organic-chemistry.org |

| Cu(acac)₂ | p-Methylbenzamide, Ylide | Annulation/Olefination Cascade | 2,4-Disubstituted Oxazoles thieme-connect.com |

Iodine and Potassium Carbonate Mediated Syntheses

An effective and practical method for synthesizing polysubstituted oxazoles utilizes a reagent system of molecular iodine (I₂) and potassium carbonate (K₂CO₃). researchgate.net This transition-metal-free approach typically involves the reaction of α-bromoketones with benzylamine (B48309) derivatives in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C). ijpsonline.comresearchgate.net This method is suitable for producing 2,5-diaryl, 2,4,5-triaryl, and even 5-alkyl/alkenyl oxazoles. researchgate.net The process is believed to proceed through an oxidative cyclization pathway promoted by the iodine/base system. organic-chemistry.orgresearchgate.net This synthesis has been noted for its operational simplicity and efficiency, providing the target products in moderate to high yields. ijpsonline.comresearchgate.net

Palladium/Copper-Catalyzed Direct Arylation

Direct C-H arylation reactions catalyzed by palladium and copper represent a powerful and atom-economical strategy for synthesizing aryl-substituted oxazoles. ijpsonline.commdpi.com These methods avoid the need for pre-functionalized starting materials, such as organometallic reagents. researchgate.net

One such protocol involves the direct arylation of a pre-formed oxazole ring. For instance, a 4-substituted oxazole can react with an aryl bromide in the presence of a catalytic system composed of a palladium source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt like CuI, with a base such as potassium hydroxide. ijpsonline.comijpsonline.com This approach allows for the direct formation of a C-C bond at the C5 position of the oxazole ring. organic-chemistry.org

Furthermore, palladium- and copper-mediated C-2 arylation of the oxazole core with aryl iodides has been achieved under ligandless and base-free conditions, offering a highly selective route that tolerates sensitive functional groups. researchgate.net The choice of solvent can influence the regioselectivity of the arylation, with polar solvents favoring C-5 arylation and nonpolar solvents favoring C-2 arylation when using specific phosphine (B1218219) ligands with a palladium catalyst. organic-chemistry.org The Suzuki-Miyaura type direct C-H arylation of azoles with boronic acids has also been reported using a palladium-copper catalyst system. mdpi.com

Advanced and Green Synthetic Approaches for Oxazole Derivatives

The synthesis of the oxazole core, a key scaffold in medicinal chemistry, has been the subject of extensive research. Modern approaches increasingly focus on efficiency, sustainability, and atom economy. These methods provide pathways to compounds like this compound, often with improved yields and milder reaction conditions compared to classical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic systems, including oxazoles. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating.

A notable application is the microwave-assisted Van Leusen synthesis, where aldehydes react with Tosylmethyl isocyanide (TosMIC). nih.govmdpi.com For instance, the reaction of an aryl aldehyde with TosMIC can be completed in as little as 8 minutes under microwave irradiation at 65°C, achieving high yields of the corresponding 5-aryl-1,3-oxazole. acs.org This method is highly efficient, demonstrating the potential for rapid and high-throughput synthesis of oxazole libraries. mdpi.com Researchers have successfully synthesized 5-phenyl oxazole with a 96% yield using this approach. acs.org Another study detailed the synthesis of various 5-aryl-1,3-oxazoles in anhydrous methanol, highlighting the broad substrate scope and efficiency of the microwave-assisted cycloaddition. nih.govmdpi.com

The following table summarizes representative findings in microwave-assisted oxazole synthesis.

| Reactants | Base/Solvent System | Conditions | Product Type | Yield | Reference |

| Aryl aldehyde, TosMIC | K₃PO₄ / Isopropanol | 350 W, 65°C, 8 min | 5-Aryl oxazole | 96% | acs.org |

| p-Substituted 2-bromoacetophenone, Urea | DMF | - | 2-Amino-4-(p-substituted phenyl)oxazole | - | ijpsonline.com |

| Aromatic ketone, Urea/Thiourea, Iodine | - | 50 W, 140°C, 10 min | 2-Aminooxazole derivatives | - | ijpsonline.com |

Catalyst-Driven Reactions (e.g., Silver Carbonate, Nickel)

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For oxazole synthesis, various metal catalysts, including silver and nickel, play crucial roles in key bond-forming steps.

Silver Carbonate: Silver carbonate (Ag₂CO₃) has proven effective in catalyzing the intramolecular 5-endo cyclization of acyclic adducts to form functionalized oxazoles. ijpsonline.comresearchgate.net A versatile two-step procedure begins with the nucleophilic ring-opening of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with alcohols or amines. acs.org The resulting intermediate, an α-acyl/carboalkoxy/carbamoyl-α-(benzoylamino) ketene (B1206846) dithioacetal, undergoes smooth cyclization when treated with silver carbonate in refluxing acetonitrile, yielding 2-phenyl-4,5-disubstituted oxazoles. acs.org This approach provides a pathway to oxazoles with diverse functionalities at the C4 and C5 positions. acs.org

Nickel Catalysis: Nickel catalysts are prominently used in cross-coupling reactions to build complexity on the oxazole scaffold. A one-pot Suzuki-Miyaura coupling reaction, catalyzed by nickel, facilitates the synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.comijpsonline.comtandfonline.com This reaction involves the coupling of an oxazole precursor with boronic acids. ijpsonline.comtandfonline.com For example, a reaction between a carboxylic acid, an amino acid, and a dehydrative condensing agent can generate an oxazole intermediate that, in the presence of a Ni-catalyst and a boronic acid, produces the final trisubstituted product in excellent yields. ijpsonline.comijpsonline.com

The table below outlines key catalyst-driven reactions for oxazole synthesis.

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Intramolecular 5-endo Cyclization | Silver Carbonate (Ag₂CO₃) / CH₃CN | N-benzoyl-β,β-bis(methylthio)enamide derivatives | 2-Phenyl-5-(methylthio)-4-substituted oxazoles | ijpsonline.com, acs.org |

| One-Pot Suzuki-Miyaura Coupling | Nickel catalyst | Carboxylic acid, amino acid, dehydrative condensing agent, boronic acid | 2,4,5-Trisubstituted oxazoles | tandfonline.com, ijpsonline.com |

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis, first reported in 1972, is a cornerstone method for preparing 5-substituted 1,3-oxazoles. nih.govijpsonline.com The reaction involves a one-pot [3+2] cycloaddition between an aldehyde and Tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govmdpi.com To synthesize This compound , the required starting material would be p-tolualdehyde.

The mechanism proceeds through the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate undergoes cyclization to form an oxazoline. nih.govijpsonline.com Subsequent elimination of p-toluenesulfinic acid (TosH) under the basic conditions yields the aromatic 5-substituted oxazole ring. nih.govijpsonline.com This method is valued for its operational simplicity and the mild conditions required. nih.gov Modified protocols have been developed, for instance, using an ion-exchange resin as the base, which simplifies the purification process by allowing the base and the sulfinic acid byproduct to be removed by simple filtration. organic-chemistry.org

Fischer Oxazole Synthesis and its Modifications

The Fischer oxazole synthesis, discovered in 1896, is a classical method for preparing 2,5-disubstituted oxazoles. ijpsonline.comresearchgate.net The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comslideshare.net The core of the reaction is a dehydration and rearrangement process that occurs under mild conditions. ijpsonline.com

While historically significant, the Fischer synthesis can be limited by low yields, particularly when using certain dehydrating agents like phosphorus pentachloride (PCl₅) or sulfuric acid (H₂SO₄). ijpsonline.comijpsonline.com However, modifications using polyphosphoric acid as the cyclo-dehydrating agent have been shown to increase yields to a more favorable 50-60%. ijpsonline.comijpsonline.com

Bredereck Reaction Applications

The Bredereck reaction provides an efficient route to substituted oxazoles, typically by reacting α-haloketones with formamide (B127407) or other amides. ijpsonline.comtandfonline.comchemeurope.com This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com A significant modification of this reaction involves the use of α-hydroxyketones in place of α-haloketones as the starting material, offering a potentially more benign entry point to the oxazole core. ijpsonline.com

Functionalization and Derivatization Strategies

Once the oxazole ring is formed, its further functionalization is key to creating diverse derivatives. The reactivity of the oxazole ring is well-defined, allowing for selective modifications at its carbon positions.

Electrophilic and Nucleophilic Substitution : The oxazole ring is susceptible to electrophilic substitution, which typically occurs at the C5 position. tandfonline.com Conversely, nucleophilic aromatic substitution is rare but can be achieved at the C2 position, provided a suitable leaving group is present. tandfonline.comchemeurope.com

Direct Arylation : Palladium-catalyzed direct arylation offers a powerful strategy for C-H functionalization. By selecting specific phosphine ligands and solvent systems, high regioselectivity can be achieved. C5 arylation is generally favored in polar solvents, whereas C2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Functionalization via Halogenated Intermediates : The introduction of a halogen atom provides a versatile handle for subsequent cross-coupling reactions. For example, 2-bromo-5-phenyl-1,3-oxazole (B590461) can be used as a precursor for further derivatization. cymitquimica.com Additionally, a phenomenon known as "halogen dance" isomerization has been reported, where treatment of a bromo-oxazole with a strong base can cause the bromine to migrate, allowing for functionalization at a different position upon quenching with an electrophile. nih.gov

Modification of Substituents : Functional groups attached to the oxazole ring can also be modified. A 5-(methylthio) group can be oxidized to a 5-(methylsulfonyl) group, which acts as an excellent leaving group for nucleophilic displacement by amines, enabling the introduction of new substituents at the C5 position. acs.org Furthermore, the methyl group of the tolyl substituent in This compound can be functionalized, as seen in the synthesis of 4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole (B1366223). sigmaaldrich.com This chloromethyl group is itself a reactive site for introducing further diversity.

Synthesis of Sulfonyl Derivatives

The introduction of sulfonyl groups, including sulfonamides and arylsulfonyl moieties, onto the oxazole ring is a significant transformation, often leading to compounds with notable biological activity.

The synthesis of 1,3-oxazole-5-sulfonamides can be achieved from appropriate precursors. A common strategy involves the use of a chlorosulfonyl intermediate. For instance, 1,3-Oxazole-5-sulfonamides have been prepared from methyl 5-chlorosulfonyl-2-phenyloxazole-4-carboxylate by refluxing it with various amines. bioorganica.com.uaresearchgate.net While this example starts with a 2-phenyl substituted oxazole, the methodology is applicable to related structures. The key step is the reaction of the sulfonyl chloride with a primary or secondary amine, which displaces the chloride to form the sulfonamide bond. This method has been used to generate a library of novel 1,3-oxazole sulfonamides. nih.govacs.orgresearchgate.net A series of these compounds were synthesized and screened for their potential to inhibit cancer cell growth, with some derivatives showing potent activity, particularly against leukemia cell lines. nih.govacs.orgresearchgate.net

The general synthetic route often starts with the bromination of an appropriate acetophenone, followed by conversion to a primary amine salt via the Delépine reaction. nih.gov This amine is then acylated and cyclized to form the oxazole ring, which is subsequently chlorosulfonated and reacted with an amine to yield the target sulfonamide. nih.gov

Table 1: Synthesis of 1,3-Oxazole Sulfonamide Derivatives

| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 1 | Methyl 5-chlorosulfonyl-2-phenyloxazole-4-carboxylate | Appropriate amines | Reflux | 1,3-Oxazole-5-sulfonamides | - | bioorganica.com.ua |

| 2 | Oxazole-sulfonyl chloride | 2-Chloro-5-methylaniline | - | N-(2-chloro-5-methylphenyl) sulfonamide derivative | - | acs.org |

The synthesis of arylsulfonyl derivatives of 1,3-oxazoles has also been reported. For example, 5-((3-Methoxyphenyl)sulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile was synthesized from methyl 3,3-dichloro-2-((4-methylbenzoyl)amino)acrylate. researchgate.net The process involved a reaction with benzenemethanethiol in the presence of triethylamine, followed by cyclization with silver carbonate to form a thioether intermediate. researchgate.net Subsequent oxidation of the sulfur atom to a sulfone using an oxidizing agent like hydrogen peroxide yields the final arylsulfonyl derivative. bioorganica.com.uaresearchgate.net

Another approach involves the reaction of a 5-mercapto-1,3-oxazole derivative with an aryl halide, followed by oxidation. bioorganica.com.ua These synthetic strategies allow for the introduction of a wide range of aryl sulfonyl groups at the 5-position of the oxazole ring. biointerfaceresearch.com

Table 2: Synthesis of Arylsulfonyl Oxazole Derivatives

| Entry | Starting Material | Reagents | Key Intermediate | Product | Ref |

|---|---|---|---|---|---|

| 1 | Methyl 3,3-dichloro-2-((4-methylbenzoyl)amino)acrylate | 1. 3-MeOC₆H₄SH, Et₃N; 2. Ag₂CO₃; 3. H₂O₂, AcOH | Methyl 5-((3-methoxyphenyl)thio)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | 5-((3-Methoxyphenyl)sulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | bioorganica.com.uaresearchgate.net |

Phosphorylated Derivatives Synthesis

The introduction of a phosphorus-containing group onto the oxazole ring creates phosphorylated derivatives with unique chemical and biological properties. nuph.edu.ua The synthesis of 4-phosphorylated 1,3-oxazoles often utilizes acyclic phosphorus-containing reagents. nuph.edu.ua

Methods have been developed for synthesizing diethyl 5-mercapto-2-R-1,3-oxazole-4-ylphosphonates. researchgate.net For instance, diethyl 5-arylsulfanyl-2-(4-methylphenyl)-1,3-oxazol-4-ylphenylphosphonates have been prepared and subsequently converted to their corresponding sodium salts. researchgate.net The cleavage of the oxazole ring in 4-phosphorylated 5-amino-1,3-oxazoles under acidic conditions can lead to the formation of phosphorylated peptidomimetics, demonstrating the synthetic utility of these compounds. growingscience.com A series of phosphorylated 1,3-oxazole derivatives were synthesized and investigated as potential phosphodiesterase inhibitors. nih.gov

Table 3: Synthesis of Phosphorylated Oxazole Derivatives

| Entry | Precursor Type | Transformation | Product Class | Application/Significance | Ref |

|---|---|---|---|---|---|

| 1 | Diethyl 5-arylsulfanyl-2-(4-methylphenyl)-1,3-oxazol-4-ylphenylphosphonates | Salt formation | Sodium salts of phosphorylated oxazoles | Intermediates for further synthesis | researchgate.net |

| 2 | 5-Amino-1,3-oxazol-4-ylphosphonic acids | Acidic cleavage | Phosphorylated peptidomimetics | Synthesis of peptide-like structures | growingscience.com |

Carboxamide and Amine Functionalization

The functionalization of the oxazole core with carboxamide and amine groups is a common strategy to modify the molecule's properties. The carboxamide group is typically introduced by converting a corresponding carboxylic acid or ester into an acid chloride using reagents like thionyl chloride (SOCl₂). biointerfaceresearch.com This activated intermediate is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide. biointerfaceresearch.com This method was employed in the synthesis of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides. biointerfaceresearch.com

The compound 5-Amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide is a known derivative, highlighting the presence of both an amino group at the 5-position and a carboxamide at the 4-position. nih.gov The synthesis of such compounds often involves multi-step sequences starting from simpler building blocks. The amino group can be introduced through various methods, including the reduction of a nitro group or through reactions involving hydrazino intermediates. researchgate.net

Table 4: Carboxamide and Amine Functionalization Reactions

| Entry | Starting Material | Reagents | Product | Ref |

|---|---|---|---|---|

| 1 | 5-Chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acid | 1. SOCl₂, CH₂Cl₂; 2. Amine, Et₃N, THF | 1-Alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide | biointerfaceresearch.com |

Suzuki-Miyaura Coupling for Substituted Biphenyl-Oxazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures. This reaction has been successfully applied to synthesize a wide range of biphenyl (B1667301) oxazole derivatives. nih.gov The typical procedure involves the palladium-catalyzed reaction of a bromo-oxazole derivative with an aryl boronic acid. nih.gov

For example, 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives were synthesized via the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with various substituted phenylboronic acids. ijpsonline.com The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base. ijpsonline.com This methodology provides an efficient route to novel biaryl oxazoles with high to excellent yields (57-93%). nih.gov The versatility of the Suzuki coupling allows for the introduction of a diverse array of substituents on the biphenyl system. ijpsonline.com

Table 5: Suzuki-Miyaura Coupling for Biphenyl-Oxazole Synthesis

| Entry | Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|

| 1 | Bromophenyloxazole | Various boronic acids | Pd catalyst, wet toluene | Biphenyl oxazole derivatives | 57-93% | nih.gov |

| 2 | 4-(4-Bromophenyl)-2,5-dimethyloxazole | Substituted phenylboronic acid | Bis(triphenylphosphine)palladium chloride, K₂CO₃, DMF | 2,5-Dimethyl-4-substituted biphenyl-1,3-oxazoles | Good | ijpsonline.comijpsonline.com |

Biological and Pharmacological Investigations

Anticancer Research

The anticancer potential of compounds featuring the 1,3-oxazole core, particularly those substituted with a 4-methylphenyl group, has been explored through various research endeavors. nih.govbohrium.com These investigations often involve screening against panels of human cancer cell lines to identify lead compounds for further development. biointerfaceresearch.comnih.gov

A primary method for evaluating new chemical entities for anticancer activity is through in vitro screening against a diverse panel of human cancer cell lines, such as the one developed by the National Cancer Institute (NCI). nih.gov This 60-cell line panel includes cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, as well as leukemia and melanoma. acs.org Compounds are initially tested at a single high concentration to assess their growth inhibition potential. nih.gov Those that meet specific inhibition criteria advance to a five-dose assay to determine key parameters of their activity. nih.gov

The five-dose assay allows for the calculation of three important parameters: GI50 (the concentration causing 50% growth inhibition), TGI (the concentration causing total growth inhibition or a cytostatic effect), and LC50 (the concentration causing a net loss of 50% of cells, indicating cytotoxicity). nih.gov

Several studies have reported these values for oxazole (B20620) derivatives containing the 4-methylphenyl moiety. For instance, a series of 1,3-oxazol-4-yltriphenylphosphonium salts were evaluated for anticancer activity. nih.gov Among the most active was compound 9 , [2-(4-methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazol-4-yl]triphenylphosphonium perchlorate (B79767). nih.gov Statistical analysis of the data for the most active compounds in this series revealed average GI50 values in the range of 0.3–1.1 μM, TGI values of 1.2–2.5 μM, and LC50 values of 5–6 μM across all tested cancer subpanels. nih.govd-nb.info

Another study on 1,3-oxazolo[4,5-d]pyrimidine derivatives identified compound 5 , 2-(4-methylphenyl)-5-phenyl-7-piperazin-1-yl-oxazolo[4,5-d]pyrimidine, as having the greatest anticancer activity against breast cancer cell lines, with a GI50 of 0.8 ± 0.33 μM and a TGI of 2.04 ± 0.56 μM. nih.gov

| Compound | Structure Class | Parameter | Value (µM) | Cancer Cell Lines | Source |

|---|---|---|---|---|---|

| Compound 9 | 1,3-Oxazol-4-yltriphenylphosphonium salt | GI50 (average) | 0.3 - 1.1 | NCI-60 Panel | nih.govd-nb.info |

| Compound 9 | 1,3-Oxazol-4-yltriphenylphosphonium salt | TGI (average) | 1.2 - 2.5 | NCI-60 Panel | nih.govd-nb.info |

| Compound 9 | 1,3-Oxazol-4-yltriphenylphosphonium salt | LC50 (average) | 5 - 6 | NCI-60 Panel | nih.govd-nb.info |

| Compound 5 | 1,3-Oxazolo[4,5-d]pyrimidine | GI50 | 0.8 ± 0.33 | Breast Cancer Subpanel | nih.gov |

| Compound 5 | 1,3-Oxazolo[4,5-d]pyrimidine | TGI | 2.04 ± 0.56 | Breast Cancer Subpanel | nih.gov |

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Studies into the mechanism of action for oxazole derivatives have pointed towards several key cellular processes.

Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate tumor cells. mdpi.com Research suggests that oxazole derivatives can induce apoptosis. benthamscience.commdpi.com For instance, a COMPARE analysis of the NCI-60 data for [2-(4-methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazol-4-yl]triphenylphosphonium perchlorate showed a high positive correlation with standard anticancer agents known to directly disrupt mitochondrial function, which in turn causes programmed cell death. nih.govd-nb.info This suggests that its cytotoxic effects are likely linked to targeting mitochondria. d-nb.info Other studies on related oxazolo[5,4-d]pyrimidines and benthamscience.comnih.govoxazolo[5,4-e]indazoles also confirmed their ability to induce apoptosis through the mitochondrial pathway. mdpi.comresearchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. Some oxazole-related compounds have been investigated for their anti-angiogenic potential. For example, a related oxazole derivative was evaluated for its inhibitory activity against several key receptors, including the vascular endothelial growth factor receptor (VEGFR). researchgate.net The compound showed potent inhibitory activity against VEGFR, a critical component in the angiogenesis signaling pathway. researchgate.net

Mechanism of Action Studies in Anticancer Activity

Tubulin Polymerization Inhibition and Microtubule Depolymerization

Derivatives of 5-(4-methylphenyl)-1,3-oxazole have demonstrated significant activity as inhibitors of tubulin polymerization, a critical process for cell division, making them promising anticancer agents. acs.orgbenthamscience.com Certain 1,3-oxazole sulfonamide derivatives, for instance, have been shown to effectively bind to tubulin and induce the depolymerization of microtubules within cells. acs.orgnih.gov In vitro assays monitoring tubulin polymerization have confirmed that these compounds inhibit the self-polymerization of tubulin, suggesting they are microtubule-destabilizing agents. nih.gov

One study identified a 1,3-oxazole sulfonamide, compound 16 , with an IC50 value of 0.22 μM for tubulin polymerization inhibition. nih.gov Other related compounds in the same study exhibited even greater potency, with IC50 values below 0.08 μM. nih.gov The mechanism of action for some of these compounds is believed to involve interaction with the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. acs.org

Furthermore, oxazole-bridged combretastatin (B1194345) A-4 analogues have been synthesized and shown to inhibit tubulin polymerization. mdpi.com These compounds, particularly those with shorter atomic spacers in their structure, demonstrated pronounced antiproliferative and microtubule-disrupting effects, leading to an accumulation of cancer cells in the G2/M phase of the cell cycle. mdpi.com

The following table summarizes the tubulin polymerization inhibition data for selected 1,3-oxazole derivatives.

Inhibition of Anti-Apoptotic Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their inhibition is a significant strategy in cancer therapy. mdpi.com Certain benzoxazole (B165842) and thiazole-based compounds have been designed and evaluated as potential Bcl-2 inhibitors. researchgate.net For example, specific derivatives have shown the ability to down-regulate the expression of Bcl-2. researchgate.net One study demonstrated that two potent compounds led to a decrease in Bcl-2 levels to 0.31 and 0.415 folds compared to the control in HCT-116 cells. researchgate.net

Inhibitor of Apoptosis Proteins (IAPs) are another class of proteins that regulate apoptosis. nih.gov While direct evidence for this compound is limited, related oxazole-containing compounds have been investigated as IAP inhibitors. bhsai.orgnih.gov For instance, oxazole-based Smac mimetics have been synthesized and shown to bind to the BIR3 domain of XIAP, an IAP protein. bhsai.orgnih.gov

The table below presents findings on the inhibition of anti-apoptotic proteins by related oxazole derivatives.

Mitochondrial Function Disruption

Some 1,3-oxazole derivatives have been found to exert their anticancer effects by directly disrupting mitochondrial function, ultimately leading to programmed cell death. nih.govd-nb.info A COMPARE analysis of a specific 1,3-oxazol-4-ylphosphonium salt showed a high correlation with standard anticancer agents known to disrupt mitochondrial function. nih.govd-nb.infonih.gov Compounds with similar structures to 4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole (B1366223) have been reported to affect mitochondrial integrity and energy production in cancer cells. The development of N-cyanopyrrolidine derivatives of oxazole as inhibitors of USP30, a deubiquitylating enzyme, is also being explored for the treatment of mitochondrial dysfunction. google.com

Structure-Activity Relationships (SAR) in Anticancer Agents

The nature of the substituents on the oxazole ring plays a critical role in the anticancer activity of these compounds. nih.gov The presence of phenyl or 4-methylphenyl groups at the C(2) and C(5) positions of the oxazole ring has been identified as being of critical importance for manifesting anticancer activity. nih.govd-nb.infonih.gov Quantum-chemical calculations have suggested that the introduction of conjugated phenyl groups at these positions increases the stability of the complex formed between the pharmacophore and its biological target through π-stacking interactions. researchgate.netbioorganica.com.ua

Specifically, the replacement of a 4-methylphenyl substituent with a phenyl group can influence the activity. nih.gov Studies on 1,3-oxazol-4-ylphosphonium salts revealed that derivatives with aryl groups at both the 2 and 5 positions of the oxazole ring exhibited significantly increased activity. nih.gov

The following table highlights key SAR findings related to substituents on the oxazole ring.

The incorporation of a sulfonamide moiety into 1,3-oxazole derivatives has been shown to be a fruitful strategy in developing potent anticancer agents. acs.orgnih.gov The sulfonamide functional group can influence several important oncogenic signaling pathways. acs.orgnih.gov

In a series of 1,3-oxazole sulfonamides, compounds containing a halogenated aniline (B41778) derivative were found to be the most active. nih.gov The position of substituents on the aniline ring also plays a role; for example, altering chloro and methyl groups from a 2,5- to a 3,5-relationship maintained low growth inhibition. nih.gov The nature of the substituent on the sulfonamide nitrogen is also crucial, with 2-chloro-5-methylphenyl and 1-naphthyl substituents proving to be potent leukemia inhibitors. acs.orgnih.govresearchgate.net

The table below summarizes the impact of the sulfonamide moiety and its substituents.

Antimicrobial Efficacy

Oxazole derivatives have been recognized for their potential as antimicrobial agents. nih.goviajps.comd-nb.infohumanjournals.com The substitution pattern on the oxazole ring is pivotal in determining their biological activities, including their effectiveness against various microbial strains. nih.goviajps.com

Several studies have synthesized and evaluated series of oxazole derivatives for their antibacterial and antifungal properties. nih.govrcsi.sciencenih.gov For instance, some 1,3-oxazole derivatives have demonstrated notable activity at higher concentrations. d-nb.info In one study, a series of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives were synthesized and evaluated, with some compounds showing good activity against Proteus mirabilis. tandfonline.com The structure-activity relationship from this study indicated that a 3,4-dimethoxyphenyl group at the C-5 position of the 1,2-oxazole was important for this activity. tandfonline.com

Another study on 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives found that compounds bearing electron-withdrawing and donating functional groups were the most active against the tested bacterial and fungal strains. derpharmachemica.comresearchgate.net Some 1,3-oxazole compounds have also exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans.

The following table presents antimicrobial activity data for selected oxazole derivatives.

Antibacterial Properties

Derivatives of the 1,3-oxazole scaffold have demonstrated notable antibacterial properties. For instance, a derivative of 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione featuring a p-tolyl group at the 4-position showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria in their planktonic state. mdpi.com Furthermore, some oxazole derivatives have been identified as potential antimicrobial agents, with studies indicating their activity against various bacterial strains. smolecule.com The general structure of these compounds allows for future modifications, such as adding different substituents to the phenyl group at the 5-position of the 1,3-oxazole ring, to potentially develop more potent antimicrobial agents. mdpi.com

In one study, a 1,3-oxazole derivative containing a phenyl group at the 5-position demonstrated an antimicrobial effect against the yeast Candida albicans. nih.gov Another study highlighted that sulfonyl- and sulfanyl-substituted oxazoles, such as 5-Phenyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole, exhibit broad-spectrum antimicrobial activity.

Table 1: Antibacterial Activity of Selected Oxazole Derivatives

| Compound/Derivative | Bacterial Strains | Activity Level | Citation |

|---|---|---|---|

| 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione with p-tolyl group | Gram-positive and Gram-negative | Significant | mdpi.com |

| General oxazole derivatives | Various bacterial strains | Potential activity | smolecule.com |

| Substituted oxazole and thiazole (B1198619) derivatives | S. aureus, B. cereus, P. aeruginosa, E. coli | Moderate to good | humanjournals.com |

| 5-Phenyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole | Gram-positive bacteria | Broad-spectrum |

Antifungal Properties

The 1,3-oxazole ring is a core component of various compounds that have been investigated for their antifungal capabilities. mdpi.com Research has shown that derivatives of oxazole exhibit activity against several fungal strains. smolecule.comresearchgate.net Specifically, certain synthesized compounds have been evaluated against fungal species such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. grafiati.com

One study reported that a 1,3-oxazole derivative with a phenyl group at the 5-position was effective against a strain of C. albicans. nih.gov Furthermore, the search for new antifungal agents has included 2-oxazolines, which are structurally related to oxazoles. mdpi.com The diverse biological activities of oxazole derivatives, including their antifungal effects, make them an attractive area of research in medicinal chemistry. researchgate.netresearchgate.net

Table 2: Antifungal Activity of Selected Oxazole Derivatives

| Compound/Derivative | Fungal Strains | Activity Level | Citation |

|---|---|---|---|

| General oxazole derivatives | Various fungal strains | Potential activity | smolecule.comresearchgate.net |

| N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)arylaniline derivatives | C. albicans, A. niger, A. clavatus | Evaluated | grafiati.com |

| 1,3-oxazole with phenyl group at 5-position | C. albicans | Antimicrobial effect | nih.gov |

| 2-oxazolines | Not specified | Investigated | mdpi.com |

Antiprotozoal Activity (e.g., against Giardia lamblia, Trichomonas vaginalis)

The potential of oxazole derivatives as antiprotozoal agents has been a focus of research, particularly against parasitic protozoa like Giardia lamblia and Trichomonas vaginalis. ijpsonline.combioline.org.br These protozoa are responsible for significant global health issues, including giardiasis and trichomoniasis. bioline.org.brnih.gov

In one study, seven derivatives of 2-amino-4-(p-substituted phenyl)-oxazole were synthesized and tested for their in vitro antiprotozoal activity. ijpsonline.combioline.org.br The results were promising, with one compound, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, showing high activity against G. lamblia with a 50% inhibitory concentration (IC50) of 1.17 µM. bioline.org.br Another derivative, 2-amino-4-(p-bromophenyl)-oxazole, was the most effective against T. vaginalis, with an IC50 of 1.89 µM. bioline.org.br These findings suggest that the aryloxazole scaffold is a promising starting point for the development of new antiprotozoal drugs. bioline.org.br

Table 3: Antiprotozoal Activity of 2-Amino-4-(p-substituted phenyl)-oxazole Derivatives

| Compound | Protozoan | IC50 (µM) | Citation |

|---|---|---|---|

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 | bioline.org.br |

| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 | bioline.org.br |

| Metronidazole (control) | Giardia lamblia & Trichomonas vaginalis | Not specified in this context | bioline.org.br |

Enzyme Inhibition and Receptor Modulation

The this compound core structure is found in molecules that interact with various biological targets, including enzymes and receptors, indicating its potential for therapeutic applications.

Dopamine (B1211576) D3 Receptor Antagonism

Dopamine D3 receptors are implicated in various neurological and psychiatric conditions. google.com Antagonism of this receptor is a therapeutic strategy being explored for several disorders. nih.govwikipedia.org While direct studies on this compound as a dopamine D3 receptor antagonist are not detailed in the provided results, a selective dopamine D3 receptor antagonist, GSK598809, contains an oxazole moiety with a methyl and a p-tolyl group, highlighting the relevance of this chemical scaffold in the design of such antagonists. nih.gov The search for novel dopamine D3 receptor ligands remains an active area of drug discovery. google.com

Free Fatty Acid Receptor (GPR40) Agonism

The G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a target for the treatment of type 2 diabetes. nih.gov Agonists of GPR40 can stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov Oxazole derivatives have been identified as agonists of GPR40. ijpsonline.comijpsonline.com Research has led to the discovery of potent GPR40 full agonists, demonstrating the potential of this class of compounds in developing new therapies for metabolic diseases. medchemexpress.com

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is an enzyme that plays a role in various cellular processes, and its inhibition is being investigated for the treatment of diseases like cancer and neurodegenerative disorders. nih.govgoogle.com Oxazole derivatives have been recognized for their potential as highly selective HDAC6 inhibitors. ijpsonline.comijpsonline.com For instance, some 1,3-oxazole-based hydroxamic acids have shown promise as HDAC inhibitors and antitumor agents. researchgate.net Selective inhibition of HDAC6 is a key area of research, with compounds like Tubastatin A, which contains a complex heterocyclic system, demonstrating high selectivity. thebiogrid.org

Inhibition of Cytokine Production (e.g., TNFα)

Direct studies on the inhibition of cytokine production by this compound are not extensively documented in publicly available research. However, investigations into structurally related isoxazole (B147169) derivatives have shown effects on key inflammatory mediators like Tumor Necrosis Factor-alpha (TNFα).

A notable example is the isoxazole derivative, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (designated MO5). Research on this compound demonstrated an inhibitory effect on TNFα production. nih.govmdpi.comsmolecule.com Specifically, it was found to inhibit lipopolysaccharide (LPS)-induced TNFα production in human whole blood cultures and suppress phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC). smolecule.com These findings highlight the potential of the broader (methylphenyl)oxazole chemical class to interfere with inflammatory cytokine pathways, though specific data for the this compound isomer is lacking.

Table 1: Cytokine Inhibition by a Structurally Related Isoxazole Derivative

| Compound Name | Activity | Model System | Reference |

|---|

PPAR alpha/gamma Dual Agonism

While there is no direct evidence of this compound acting as a Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma dual agonist, extensive research has been conducted on its structural isomer, 2-(4-methylphenyl)-1,3-oxazole, as a key component in novel PPAR agonists. These receptors are crucial targets in the treatment of type 2 diabetes and dyslipidemia, as PPARα activation primarily lowers lipids while PPARγ activation improves insulin sensitivity. jst.go.jp

One study focused on designing 1,3-dioxane (B1201747) carboxylic acid derivatives as PPAR alpha/gamma dual agonists. nih.gov The lead compound identified, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid (compound 13b), incorporated the 2-(4-methylphenyl)-oxazol moiety as a lipophilic tail and demonstrated potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models. nih.gov This indicates that the (4-methylphenyl)-oxazole scaffold is a viable pharmacophore for achieving dual agonism, although the specific substitution pattern on the oxazole ring is critical.

Another well-known PPAR α/γ dual agonist, Muraglitazar, features a 5-methyl-2-phenyl-4-oxazolyl group, further underscoring the importance of the substituted oxazole ring in binding to these receptors.

Table 2: PPAR Agonist Activity of a Derivative Containing the 2-(4-Methylphenyl)-oxazole Moiety

| Compound Name | Target | Activity | Key Finding | Reference |

|---|

Anti-inflammatory Potential

The anti-inflammatory potential of the specific compound this compound has not been directly characterized. However, the broader class of oxazole-containing compounds is recognized for its anti-inflammatory properties. researchgate.net Research into various derivatives suggests that the oxazole ring can serve as a scaffold for agents targeting inflammation. nih.govnih.gov

For example, studies on related heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives have shown significant anti-inflammatory activity in carrageenan footpad edema tests in rats, with some compounds demonstrating efficacy comparable to standard reference drugs. nih.gov Additionally, research on isoxazole derivatives has identified compounds that can lower carrageenan-induced paw edema. nih.gov A study on 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide showed it could suppress the foot pad carrageenan reaction, an established model of inflammation. nih.govsmolecule.com These examples suggest a basis for the anti-inflammatory potential within this chemical family, which may extend to this compound pending further investigation.

Immunomodulatory Research

Direct immunomodulatory research on this compound is limited. However, studies on related oxazolone (B7731731) and isoxazole structures reveal significant immunomodulatory activities. researchgate.netnih.gov Oxazolone derivatives have been screened for their effects on phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation, with some compounds being identified as potent immunomodulators. researchgate.netnih.gov

Furthermore, the isoxazole derivative 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) was found to inhibit the humoral immune response in vitro. mdpi.comnih.gov It also displayed complex effects in vivo, stimulating the inductive phase of the delayed-type hypersensitivity (DTH) response while suppressing its eliciting phase. mdpi.comnih.gov Such findings underscore the capacity of the core heterocyclic structure to modulate complex immune functions. Another related compound, 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazole, has also been investigated for its immunomodulatory effects. smolecule.com

Table 3: Summary of Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |

| 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid |

| Muraglitazar |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an oxazole (B20620) derivative, might interact with a biological target.

Ligand-Target Interactions (e.g., Tubulin, CDK2, Peptide Deformylase)

The oxazole scaffold is a recurring motif in compounds designed to interact with various biological targets, including those crucial for anticancer therapy. unipa.it

Tubulin: Tubulin is a critical protein for cell division, making it a key target for anticancer agents. nih.gov Various oxazole-containing compounds have been identified as inhibitors of tubulin polymerization that bind at the colchicine (B1669291) site. unipa.it For instance, studies on 2,5-disubstituted Current time information in Doubs, FR.jksus.orgoxazoles have shown potent tubulin polymerization inhibitory activity, with some derivatives being more potent than the well-known inhibitor Combretastatin (B1194345) A-4 (CA-4). unipa.it Docking studies of related 1,3,4-oxadiazole (B1194373) compounds reveal that the heterocyclic ring can engage in hydrogen bonding and π-π stacking interactions within the colchicine binding pocket of tubulin. nih.govbwise.kr These interactions help to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its overactivation is common in many cancers. researchgate.net The 1,3,4-oxadiazole ring, a bioisostere of the oxazole ring, is a core component in many molecules designed as CDK2 inhibitors. researchgate.net Docking simulations of these derivatives show that they can fit effectively into the ATP-binding site of CDK2. researchgate.net The interactions typically involve hydrogen bonds with key amino acid residues like LEU83 and ASP145, which are crucial for inhibitory activity. researchgate.net

Peptide Deformylase (PDF): While specific docking studies against peptide deformylase for 5-(4-Methylphenyl)-1,3-oxazole were not prominently found, the oxazole core is a recognized scaffold for designing enzyme inhibitors due to its ability to form various non-covalent interactions.

Binding Affinity and Energetics

Binding affinity, often quantified by the docking score (in kcal/mol), indicates the strength of the interaction between a ligand and its target. A more negative score typically suggests a stronger binding. For a series of novel 1,3,4-oxadiazole derivatives designed as CDK2 inhibitors, docking scores were found to be in the range of -8.0 to -10.7 kcal/mol, which was superior to the reference ligand. researchgate.netresearchgate.net These strong binding affinities are attributed to a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net While these values are not directly for this compound, they demonstrate the potential of the core heterocyclic structure to achieve high binding affinity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies.

Electronic Properties Analysis

The electronic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For the closely related compound, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), DFT calculations showed a significant intramolecular charge transfer (ICT) from the HOMO to the LUMO. jksus.org Analysis of other oxazole derivatives has shown HOMO-LUMO energy gaps in the range of 4.4 to 4.8 eV, reflecting high chemical reactivity. irjweb.comajchem-a.com These calculations are crucial for understanding the potential of these molecules in applications like organic light-emitting diodes (OLEDs) and photovoltaics. jksus.org

Below is a table summarizing calculated electronic properties for a representative oxazole derivative.

| Property | (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one jksus.org | N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine irjweb.com |

| HOMO Energy | Not Specified | -5.6518 eV |

| LUMO Energy | Not Specified | -0.8083 eV |

| HOMO-LUMO Gap (ΔE) | Not Specified | 4.8435 eV |

| Method | B3LYP/6-31G** | B3LYP/6-311++G(d,p) |

This interactive table provides data from related derivatives to illustrate the typical range of electronic properties for this class of compounds.

Ground and Excited State Geometry Optimization

DFT and Time-Dependent DFT (TD-DFT) are standard methods for optimizing the geometries of molecules in their ground state (S₀) and first excited state (S₁), respectively. jksus.org For the BMPO derivative, calculations at the B3LYP/6-31G** level of theory produced bond lengths and angles that were in good agreement with experimental crystal structure data. jksus.org Upon excitation from the ground to the excited state, changes in bond lengths were observed, with some bonds shortening and others lengthening, indicating a redistribution of electron density. jksus.org This analysis is vital for understanding the photophysical properties of the molecule, such as its absorption and emission spectra. jksus.org

Charge Transport Properties

The charge transport properties of organic molecules are essential for their application in electronic devices. These properties are often evaluated by calculating the reorganization energy (λ) and transfer integrals. Reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge transport.

For the derivative (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), the electron reorganization energy (λe) was found to be significantly smaller than the hole reorganization energy (λh). jksus.org The calculated λe of 0.223 eV is lower than that of perfluoropentacene (B8735957) (0.250 eV), a well-known n-type semiconductor, suggesting that this oxazole derivative is a promising candidate for an electron transport material in OLEDs. jksus.org

The table below summarizes the calculated charge transport properties for this derivative.

| Parameter | Value |

| Hole Reorganization Energy (λh) | 0.381 eV |

| Electron Reorganization Energy (λe) | 0.223 eV |

| Highest Electron Transfer Integral | 87.2 meV |

| Highest Hole Transfer Integral | 91.3 meV |

Data obtained for (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. jksus.org

The superior electron intrinsic mobility predicted from these calculations further supports the potential of such oxazole structures in the field of organic electronics. jksus.org

Electron Reorganization Energy

The electron reorganization energy (λ) is a crucial parameter in the evaluation of charge transport in organic materials. It quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy is generally associated with a higher charge transfer rate, as less energy is needed for the molecule to adapt its structure to the new charge state.

While specific computational values for the electron reorganization energy of this compound are not extensively detailed in the available literature, studies on similar substituted aromatic and heterocyclic compounds indicate that substituents on the phenyl ring can influence these values. The reorganization energy is comprised of two components: the internal contribution (λi), which relates to the change in geometry of a single molecule, and the external contribution (λo), which arises from the polarization of the surrounding medium.

Table 1: Illustrative Components of Reorganization Energy

| Parameter | Description | Significance for Charge Transport |

| λhole | The energy associated with the structural relaxation upon transitioning from a neutral state to a cationic state (hole transport). | A lower value is desirable for efficient hole transport. |

| λelectron | The energy associated with the structural relaxation upon transitioning from a neutral state to an anionic state (electron transport). | A lower value is desirable for efficient electron transport. |

For this compound, the presence of the electron-donating methyl group on the phenyl ring is expected to have an effect on the reorganization energy compared to the unsubstituted 5-phenyl-1,3-oxazole.

Hole and Electron Transfer Integrals

The efficiency of charge transfer between adjacent molecules in an organic material is also determined by the electronic coupling between them, often referred to as the transfer integral (V). The magnitude of the transfer integral is highly dependent on the intermolecular distance and the relative orientation of the interacting molecules, as well as the overlap of their frontier molecular orbitals (HOMO for holes, LUMO for electrons).

The transfer integrals for hole (Vh) and electron (Ve) transport are critical for predicting the charge mobility in a material. Larger transfer integrals lead to more efficient charge hopping between molecules and thus higher charge mobility.

Table 2: Conceptual Overview of Transfer Integrals

| Parameter | Description | Factors Influencing Magnitude |

| Vh (Hole Transfer Integral) | Represents the electronic coupling between the HOMOs of adjacent molecules. | - Intermolecular distance and orientation- Spatial overlap of HOMO wavefunctions |

| Ve (Electron Transfer Integral) | Represents the electronic coupling between the LUMOs of adjacent molecules. | - Intermolecular distance and orientation- Spatial overlap of LUMO wavefunctions |

Structure-Property Relationships through Computational Approaches

Computational studies on related heterocyclic compounds have established clear relationships between molecular structure and electronic properties. For this compound, the key structural features influencing its properties are the 1,3-oxazole ring and the 4-methylphenyl (tolyl) substituent.

The introduction of a methyl group at the para-position of the phenyl ring is known to have distinct electronic effects. As an electron-donating group, the methyl substituent can influence the energy levels of the frontier molecular orbitals. Computational studies on similar aromatic compounds have shown that electron-releasing substituents tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov An increase in the HOMO level can facilitate hole injection from an electrode, which is a desirable property for certain organic electronic devices.

The planarity between the oxazole and phenyl rings is another critical factor. A more planar conformation generally leads to better π-conjugation, which can lower the energy gap between the HOMO and LUMO and potentially improve charge transport characteristics. Computational modeling can predict the dihedral angle between these two rings and assess its impact on the electronic structure.

Emerging Applications and Future Directions

Development of Novel Therapeutic Agents

The 1,3-oxazole scaffold is a core component in numerous biologically active molecules, suggesting that 5-(4-Methylphenyl)-1,3-oxazole could serve as a valuable building block in the creation of new medicines. nih.gov The oxazole (B20620) ring is known for its ability to participate in various non-covalent interactions, allowing it to bind effectively to a wide range of biological receptors and enzymes. nih.gov

In the realm of drug discovery, the oxazole nucleus is recognized as a "prime skeleton." nih.gov Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.com The process of lead optimization involves modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound structure offers several sites for chemical modification, making it a suitable candidate for such optimization efforts. For instance, functional groups could be added to the phenyl ring or the oxazole ring to enhance interactions with a specific biological target.

While direct research on the biological activity of this compound is not extensively documented, a closely related compound, 5-(4'-Methoxyphenyl)-oxazole, has been identified as an inhibitor of the hatch and growth of Caenorhabditis elegans. nih.gov This finding suggests that phenyl-substituted oxazoles can exhibit specific biological effects and underscores the potential for discovering therapeutic activities in analogous compounds like this compound. The exploration of its activity against various cellular targets remains a promising area for future research.

Table 1: Potential Therapeutic Roles of Oxazole Scaffolds

| Therapeutic Area | Potential Application of Oxazole Derivatives |

| Oncology | Inhibition of cancer cell proliferation |

| Infectious Diseases | Antibacterial and antifungal agents |

| Inflammation | Modulation of inflammatory pathways |

This table is illustrative of the potential of the oxazole class of compounds and is not based on specific experimental data for this compound.

Multifunctional therapeutic agents are single molecules designed to modulate multiple biological targets simultaneously, which can be advantageous for treating complex diseases. The stable and versatile nature of the oxazole ring makes it an attractive central scaffold for designing such agents. By incorporating other pharmacophores onto the this compound framework, it is conceivable to develop hybrid molecules with a synergistic or additive therapeutic profile. For example, attaching a known antioxidant moiety could result in a compound with both anti-inflammatory and antioxidant properties. The synthesis of such complex molecules is an active area of medicinal chemistry.

Role in Organic Optoelectronic Devices

Heterocyclic compounds, particularly those with aromatic substituents, are of significant interest in materials science due to their electronic and photophysical properties. While research has more prominently featured 1,3,4-oxadiazole (B1194373) derivatives in optoelectronics, the structural similarities suggest that 1,3-oxazoles like this compound could also have potential applications in this field. rsc.org

In organic electronic devices, electron-transporting materials (ETMs) are crucial for facilitating the movement of electrons. The electron-deficient nature of the oxazole ring suggests that it could function as an electron-accepting unit. Compounds with high electron affinity and good thermal stability are desirable for ETMs. Research on 2,5-diaryl-1,3,4-oxadiazoles has shown them to be effective electron transporters. rsc.org By analogy, the this compound structure could be explored for similar properties, potentially as a component in more complex molecules designed for electron transport.

In addition to transporting electrons, materials with a low-lying Highest Occupied Molecular Orbital (HOMO) can act as hole-blocking materials. These materials are used in multilayer organic devices to confine charge carriers within the emissive layer, thereby increasing device efficiency. The electronic properties of the oxazole ring, influenced by the attached 4-methylphenyl group, would determine its HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels and thus its suitability as a hole-blocking material.

Organic Light-Emitting Diodes (OLEDs) are constructed from several layers of organic materials, each with a specific function. The efficiency and stability of these devices depend heavily on the properties of the materials used. While 2,5-diaryl-1,3,4-oxadiazoles have been widely investigated as electron-transporting and hole-blocking materials in OLEDs, the potential of 1,3-oxazole isomers remains less explored. rsc.org The synthesis of novel derivatives of this compound and the characterization of their photophysical and electronic properties could open new avenues for their application as emitters, hosts, or charge-transport materials in OLEDs.

Table 2: Potential Optoelectronic Applications of Aryl-Substituted Oxazoles

| Application Area | Potential Role of this compound |

| Electron Transport | Component of an electron-transporting layer (ETL) |

| Hole Blocking | Component of a hole-blocking layer (HBL) |

| Emissive Layer | Emitter or host material in the emissive layer (EML) |

This table is based on the known functions of similar heterocyclic compounds in organic electronics and represents potential, yet underexplored, applications for this compound.

Organic Thin-Film Transistors

While direct studies on this compound for use in organic thin-film transistors (OTFTs) are not extensively documented, the broader class of oxazole-containing organic semiconductors has been a subject of theoretical and experimental investigation. acs.org The electronic properties of organic semiconductors are highly dependent on their molecular structure, which influences molecular packing, orbital energy levels (HOMO and LUMO), and charge carrier mobility.

Oxazole and other azole-containing frameworks are known to be electron-deficient, which can be a desirable characteristic for n-type semiconductor materials. acs.org Theoretical studies using density functional theory (DFT) have been employed to predict the charge transport properties of novel organic semiconductors containing thiazole (B1198619) and oxazole frameworks. These studies have shown that the replacement of thiophene (B33073) and furan (B31954) units with thiazole and oxazole units can lower the HOMO and LUMO energy levels of the compounds. acs.org

The reorganization energy is a key parameter in determining the charge transfer rate in organic semiconductors. Lower reorganization energies are generally associated with higher charge mobility. For some designed oxazole-containing compounds, the reorganization energies for electrons have been computed to be in the range of 0.21–0.37 eV, which is comparable to well-known n-type semiconductors like perfluoropentacene (B8735957) (0.25 eV). acs.org This suggests that the oxazole moiety has the potential to be a valuable building block for high-performance n-type organic semiconductors.

The planarity of the molecular structure and the potential for strong intermolecular π-π stacking are also crucial for efficient charge transport. The substitution pattern on the phenyl and oxazole rings can significantly impact these properties. For this compound, the tolyl group at the 5-position of the oxazole ring will influence the molecular packing in the solid state. Further research into the synthesis of derivatives and the characterization of their thin-film properties would be necessary to fully assess their potential in OTFTs.

Photovoltaic Applications

In the field of organic photovoltaics (OPVs), there is a continuous search for new donor and acceptor materials to improve power conversion efficiencies. Azole-derived compounds have been investigated for their potential in dye-sensitized solar cells (DSSCs) and as components of bulk heterojunction solar cells. researchgate.net The electron-accepting nature of the oxazole ring makes it a candidate for incorporation into acceptor materials or as an auxiliary acceptor in donor-acceptor type polymers and small molecules.